molecular formula C10H12BrNO B3392181 1-(5-Bromopyridin-2-yl)cyclopentan-1-ol CAS No. 865204-01-9

1-(5-Bromopyridin-2-yl)cyclopentan-1-ol

Cat. No.: B3392181
CAS No.: 865204-01-9
M. Wt: 242.11 g/mol
InChI Key: UYGZZMAEKZGBDO-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H12BrNO It is a derivative of pyridine and cyclopentanol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)cyclopentan-1-ol typically involves the bromination of 2-pyridylcyclopentanol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: PCC or Jones reagent in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

    Substitution: Formation of 1-(5-substituted-pyridin-2-yl)cyclopentan-1-ol derivatives.

    Oxidation: Formation of 1-(5-Bromopyridin-2-yl)cyclopentanone.

    Reduction: Formation of cyclopentanol derivatives without the bromine atom.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)cyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)ethan-1-one: Similar structure but with an ethanone group instead of a cyclopentanol.

    1-(5-Bromopyrimidin-2-yl)cyclopentan-1-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

1-(5-Bromopyridin-2-yl)cyclopentan-1-ol is unique due to the combination of the bromine-substituted pyridine ring and the cyclopentanol moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-3-4-9(12-7-8)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZZMAEKZGBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865204-01-9
Record name 1-(5-bromopyridin-2-yl)cyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared using ethyl-5-bromo-2-carboxypyridine, 1,4-bis (bromomagnesium) butane and diethyl ether as solvent, but otherwise followed the general procedure for Preparation 36. 13C NMR (100 MHz, CDCl3) d 164.1, 148.9, 139.5, 120.9, 118.8, 83.2, 42.7, 24.9; MS (AP/Cl) 242.1, 244.1 (M+H)+.
Name
ethyl-5-bromo-2-carboxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-bis (bromomagnesium) butane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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